molecular formula C4H11NO2 B1524071 3-Amino-2-methylpropane-1,2-diol CAS No. 107903-33-3

3-Amino-2-methylpropane-1,2-diol

Cat. No.: B1524071
CAS No.: 107903-33-3
M. Wt: 105.14 g/mol
InChI Key: RBOBRXOSWNUVEJ-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropane-1,2-diol is an organic compound with the molecular formula C4H11NO2. It is a type of aminodiol, characterized by the presence of both amino and hydroxyl functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

3-Amino-2-methylpropane-1,2-diol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It is known to act as a buffer in enzymatic reactions, maintaining the pH levels necessary for optimal enzyme activity. This compound interacts with enzymes such as alkaline phosphatase, where it serves as a reaction buffer, stabilizing the enzyme’s activity in basic pH conditions . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, its buffering capacity can affect the phosphorylation states of proteins, thereby altering signal transduction pathways. Furthermore, this compound impacts gene expression by stabilizing the pH environment, which is critical for the activity of transcription factors and RNA polymerases . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rates of metabolic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with alkaline phosphatase involves binding to the enzyme’s active site, stabilizing its conformation and enhancing its catalytic efficiency . Additionally, this compound can influence gene expression by affecting the binding of transcription factors to DNA, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its buffering capacity and effectiveness in biochemical assays . Long-term studies have shown that its impact on cellular function can diminish as the compound degrades, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance enzymatic activity and stabilize cellular processes. At higher doses, it may exhibit toxic effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, influencing the flux of metabolites through these pathways. This compound can affect the levels of key metabolites, thereby modulating metabolic flux and overall cellular metabolism . Its role in these pathways underscores its importance in maintaining metabolic balance within cells.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins may facilitate its transport, ensuring its proper localization and accumulation where it is needed . This distribution is crucial for its function in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is often found in the cytoplasm, where it participates in metabolic reactions and enzyme regulation. Additionally, it may be localized to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism . Targeting signals and post-translational modifications may direct this compound to these compartments, ensuring its effective participation in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-methylpropane-1,2-diol can be synthesized through several methods. One common method involves the reaction of glycerin chlorohydrin with ammonia in the presence of catalysts such as cupric oxide, manganese oxide, ferric oxide, zinc oxide, and chromic oxide. The reaction is typically carried out at a temperature range of 30°C to 50°C for 1 to 3 hours . The product is then purified through filtration, evaporation, and vacuum distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous reactors and efficient recovery systems for catalysts and solvents is common to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various amino alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methylpropane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

3-amino-2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(7,2-5)3-6/h6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBRXOSWNUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107903-33-3
Record name 3-amino-2-methylpropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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